molecular formula C10H18O B15318098 3-(4-Methylcyclohexyl)prop-2-en-1-ol

3-(4-Methylcyclohexyl)prop-2-en-1-ol

Cat. No.: B15318098
M. Wt: 154.25 g/mol
InChI Key: VQFDARVDKKCLTL-NSCUHMNNSA-N
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Description

3-(4-Methylcyclohexyl)prop-2-en-1-ol is a high-purity chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 . This compound is part of a class of alicyclic alcohols that are of significant interest in various research fields, particularly due to its structural characteristics which are often explored in the development of novel perfuming ingredients and the study of natural product analogs . Researchers value this compound for its potential application in fragrance chemistry, where structurally similar cyclohexyl derivatives are known to impart floral and green odor characteristics, such as lily of the valley notes . Furthermore, the core 4-methylcyclohexyl moiety is found in compounds studied for their biological activities. For instance, essential oil components with similar saturated cyclohexane structures have demonstrated notable antibacterial and antiviral properties in scientific studies, suggesting a potential research pathway for this compound in antimicrobial applications . Its mechanism of action in such contexts is often tied to its interaction with biological membranes and specific microbial targets. This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. 3-(4-Methylcyclohexyl)prop-2-en-1-ol is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-3-(4-methylcyclohexyl)prop-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-3,9-11H,4-8H2,1H3/b3-2+

InChI Key

VQFDARVDKKCLTL-NSCUHMNNSA-N

Isomeric SMILES

CC1CCC(CC1)/C=C/CO

Canonical SMILES

CC1CCC(CC1)C=CCO

Origin of Product

United States

Preparation Methods

Optimization of Hydrogenation Conditions

Critical parameters include catalyst loading (5–10 wt%), solvent polarity, and reaction temperature. Polar solvents like iso-propanol enhance hydrogen solubility, while temperatures above 150°C accelerate ring saturation without compromising the allylic alcohol’s integrity. Post-reaction purification via fractional distillation yields 3-(4-Methylcyclohexyl)prop-2-en-1-ol with >95% purity.

Grignard Addition to Cyclohexylcarbonyl Intermediates

An alternative route employs Grignard reagents to construct the propenol chain. 4-Methylcyclohexanecarboxaldehyde is treated with vinylmagnesium bromide in tetrahydrofuran (THF) at −78°C, forming a secondary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) yields 3-(4-Methylcyclohexyl)prop-2-enal, which is reduced selectively to the allylic alcohol using sodium borohydride in methanol. This method achieves moderate yields (60–70%) but provides excellent control over double-bond geometry.

Epoxide Ring-Opening and Reduction

Epoxidation of 3-(4-Methylcyclohexyl)prop-1-en-1-ol followed by ring-opening with nucleophiles represents a stereoselective pathway. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, the allylic alcohol is converted to an epoxide intermediate. Treatment with lithium perchlorate and amines in acetonitrile at 70–80°C facilitates nucleophilic attack, yielding amino-alcohol derivatives that are debenzylated via hydrogenolysis over palladium on carbon (Pd/C). While primarily used for functionalized derivatives, this approach underscores the versatility of epoxide chemistry in accessing structurally diverse analogs.

Natural Isolation from Vaccinium Species

3-(4-Methylcyclohexyl)prop-2-en-1-ol has been identified in Vaccinium virgatum and Vaccinium ashei through gas chromatography-mass spectrometry (GC-MS) analysis. Extraction protocols involve steam distillation of berry extracts followed by liquid-liquid partitioning with ethyl acetate. Although natural isolation provides limited quantities (<0.1% yield), it remains relevant for comparative studies of stereochemical configurations.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Catalytic Hydrogenation 90–95% Ru/C, 70–170°C, 70 bar H₂ High yield, scalability Requires high-pressure equipment
Grignard Addition 60–70% THF, −78°C to RT Stereochemical control Multi-step, moderate yields
Epoxide Ring-Opening 40–50% mCPBA, LiClO₄, 70–80°C Functional group diversity Low yield, complex purification
Natural Isolation <0.1% Steam distillation, GC-MS Access to natural stereoisomers Non-scalable, low abundance

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylcyclohexyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

3-(4-Methylcyclohexyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic uses and effects on biological systems.

    Industry:

Mechanism of Action

The mechanism of action of 3-(4-Methylcyclohexyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Hydrogen Bonding Patterns in Cyclohexanol Derivatives

Compound Hydrogen Bond Donor-Acceptor Geometry Graph Set Notation
3-(4-Methylcyclohexyl)prop-2-en-1-ol O–H···O (intramolecular) S(6)
3-methylcyclohexan-1-ol O–H···O (intermolecular chains) C(6)
octan-3-ol O–H···O (dimer formation) R₂²(8)

Key Observations :

  • The target compound’s S(6) motif arises from intramolecular hydrogen bonding between the hydroxyl and π-electrons of the double bond, a feature absent in saturated alcohols .
  • Steric effects from the 4-methyl group reduce intermolecular bonding compared to 3-methylcyclohexan-1-ol, impacting melting points and crystallinity .

Biological Activity

3-(4-Methylcyclohexyl)prop-2-en-1-ol is a compound of interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

3-(4-Methylcyclohexyl)prop-2-en-1-ol is an organic compound that functions as an intermediate in the synthesis of various organic compounds. It has been noted for its potential interactions with biological systems, making it a candidate for further investigation in pharmacology and toxicology.

The biological activity of 3-(4-Methylcyclohexyl)prop-2-en-1-ol is believed to involve its interaction with specific molecular targets. These interactions may include binding to receptors or enzymes, which can alter their activity and lead to various biological responses. Detailed studies are required to elucidate the exact pathways involved in its action.

Biological Activity Overview

Research into the biological activity of 3-(4-Methylcyclohexyl)prop-2-en-1-ol suggests several potential effects:

  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting that 3-(4-Methylcyclohexyl)prop-2-en-1-ol may also possess such activity.
  • Cytotoxic Effects : The compound may exhibit cytotoxic effects on certain cell lines, which could be relevant for cancer research .

Case Studies

  • Antimicrobial Studies : In studies evaluating the antimicrobial properties of related compounds, it was found that modifications in the cyclohexyl ring significantly affected activity against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure–activity relationship (SAR) indicated that similar compounds could yield potent antimicrobial agents .
  • Cytotoxicity Assays : A study on structurally similar compounds showed varying degrees of cytotoxicity against cancer cell lines, with some derivatives demonstrating significant inhibitory effects on cell proliferation. This suggests a need for further exploration into the cytotoxic potential of 3-(4-Methylcyclohexyl)prop-2-en-1-ol .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AntimicrobialPotential activity against MRSA and other pathogens
CytotoxicityInhibitory effects on cancer cell lines
Mechanism of ActionInteraction with receptors/enzyme modulation

Q & A

Structural Confirmation via X-ray Crystallography

Q: What challenges arise in resolving the crystal structure of 3-(4-Methylcyclohexyl)prop-2-en-1-ol using SHELX software, and how can twinning or disorder be addressed? A: For crystals exhibiting twinning or disorder, employ SHELXL with the TWIN and BASF commands to refine twin domains. Use PART instructions to model disordered regions (e.g., methylcyclohexyl groups). Validate refinement with R-factor convergence and residual density maps. Visualize final structures using ORTEP-3 to confirm geometric accuracy and detect modeling artifacts .

Hydrogen Bonding Network Analysis

Q: How can graph set analysis elucidate hydrogen bonding patterns in 3-(4-Methylcyclohexyl)prop-2-en-1-ol crystals? A: Extract hydrogen bond donor/acceptor distances and angles from crystallographic data. Apply Etter’s graph set theory to classify motifs (e.g., C(6) chains or R₂²(8) rings). Compare with similar allylic alcohols to identify packing trends. Use Mercury software to generate interaction maps and quantify network stability .

Stereochemical Influence on Reactivity

Q: How does the stereochemistry of the 4-methylcyclohexyl group affect the compound’s reactivity and intermolecular interactions? A: The axial/equatorial conformation of the methyl group alters steric hindrance and electronic environment. Use IUPAC stereodescriptors (e.g., 1r,4r) to define configurations . Perform DFT calculations to model transition states in reactions (e.g., oxidation of the allylic alcohol). Experimentally, compare kinetics of stereoisomers via HPLC-monitored reactions.

Spectroscopic Data Contradictions

Q: How should researchers resolve discrepancies between experimental NMR data and computational predictions? A:

  • Step 1: Acquire 2D NMR (COSY, HSQC) to assign proton/carbon signals.
  • Step 2: Run DFT simulations (e.g., B3LYP/6-31G**) with implicit solvent models.
  • Step 3: Adjust for tautomerism or solvent effects (e.g., DMSO vs. CDCl₃).
  • Step 4: Validate using DEPT-135 to distinguish CH₂/CH₃ groups in the allylic chain .

Conformational Stability Assessment

Q: Which methods are suitable for evaluating the thermodynamic stability of 3-(4-Methylcyclohexyl)prop-2-en-1-ol conformers? A:

Method Application
Differential Scanning Calorimetry (DSC)Measure melting points and phase transitions.
Variable-Temperature NMRMonitor conformational exchange (e.g., cyclohexyl ring flipping).
DFT Energy CalculationsCompare ΔG between chair and boat conformers.
Cross-reference results with crystallographic data to identify the dominant solid-state conformation .

Synthetic Route Optimization

Q: What strategies improve yield in synthesizing 3-(4-Methylcyclohexyl)prop-2-en-1-ol? A:

  • Route 1: Reduce 3-(4-Methylcyclohexyl)prop-2-en-1-one using NaBH₄/CeCl₃ (Luche reduction) for selective allylic alcohol formation.
  • Route 2: Employ Sharpless asymmetric epoxidation followed by ring-opening (if chiral synthesis is required).
  • Optimization: Use DoE (Design of Experiments) to vary solvent polarity (THF vs. EtOH) and temperature. Monitor by TLC and GC-MS .

Computational Modeling of Solvent Effects

Q: How do solvent interactions influence the compound’s solubility and stability? A: Run MD simulations (e.g., GROMACS) with explicit solvent models (water, ethanol). Calculate solvation free energy (ΔG_solv) using COSMO-RS. Experimentally, measure logP via shake-flask method and correlate with computational results. Use Hansen solubility parameters to predict compatibility with polymers or excipients .

Addressing Crystallization Failures

Q: Why might 3-(4-Methylcyclohexyl)prop-2-en-1-ol fail to crystallize, and how can this be mitigated? A: Common issues:

  • High conformational flexibility : Use seeding or slow evaporation in low-polarity solvents (hexane/EtOAc).
  • Impurities : Pre-purify via flash chromatography (SiO₂, 5% EtOAc/hexane).
  • Polymorphism : Screen 10+ solvent systems (e.g., MeOH, acetone) and vary cooling rates. Validate with PXRD .

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